molecular formula C8H8F2O B073539 1-(Difluoromethoxy)-4-methylbenzene CAS No. 1583-83-1

1-(Difluoromethoxy)-4-methylbenzene

Cat. No.: B073539
CAS No.: 1583-83-1
M. Wt: 158.14 g/mol
InChI Key: DJDQNISEJVPQCS-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-methylbenzene, also known as 4-methylphenyl difluoromethyl ether, is an organic compound with the molecular formula C8H8F2O. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to a methylbenzene (toluene) ring.

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-4-methylbenzene typically involves the difluoromethylation of 4-methylphenol (p-cresol). One common method includes the reaction of 4-methylphenol with difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile under mild conditions .

Industrial production methods for this compound may involve continuous flow processes to ensure higher yields and purity. These methods often utilize metal-based catalysts to facilitate the difluoromethylation reaction, making the process more efficient and scalable .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit the activity of enzymes involved in metabolic pathways by forming stable complexes with their active sites . Additionally, the presence of fluorine atoms can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .

Properties

IUPAC Name

1-(difluoromethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDQNISEJVPQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166399
Record name alpha,alpha-Difluoro-p-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1583-83-1
Record name 1-(Difluoromethoxy)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1583-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha-Difluoro-p-methylanisole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha-Difluoro-p-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-difluoro-p-methylanisole
Source European Chemicals Agency (ECHA)
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Record name 1-(DIFLUOROMETHOXY)-4-METHYLBENZENE
Source FDA Global Substance Registration System (GSRS)
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